6-bromo-2-phenyl-1H-indole 6-bromo-2-phenyl-1H-indole
Brand Name: Vulcanchem
CAS No.: 77185-71-8
VCID: VC2222205
InChI: InChI=1S/C14H10BrN/c15-12-7-6-11-8-13(16-14(11)9-12)10-4-2-1-3-5-10/h1-9,16H
SMILES: C1=CC=C(C=C1)C2=CC3=C(N2)C=C(C=C3)Br
Molecular Formula: C14H10BrN
Molecular Weight: 272.14 g/mol

6-bromo-2-phenyl-1H-indole

CAS No.: 77185-71-8

Cat. No.: VC2222205

Molecular Formula: C14H10BrN

Molecular Weight: 272.14 g/mol

* For research use only. Not for human or veterinary use.

6-bromo-2-phenyl-1H-indole - 77185-71-8

CAS No. 77185-71-8
Molecular Formula C14H10BrN
Molecular Weight 272.14 g/mol
IUPAC Name 6-bromo-2-phenyl-1H-indole
Standard InChI InChI=1S/C14H10BrN/c15-12-7-6-11-8-13(16-14(11)9-12)10-4-2-1-3-5-10/h1-9,16H
Standard InChI Key OEGOKUSDZLQDQW-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C2=CC3=C(N2)C=C(C=C3)Br
Canonical SMILES C1=CC=C(C=C1)C2=CC3=C(N2)C=C(C=C3)Br

Chemical Structure and Identity

Structural Characteristics

6-bromo-2-phenyl-1H-indole consists of a bicyclic structure featuring a benzene ring fused to a pyrrole ring (forming the indole core), with two specific substituents: a bromine atom at the 6-position of the indole ring and a phenyl group at the 2-position . This specific substitution pattern contributes to its unique chemical properties and potential biological activities.

Chemical Identifiers

The compound can be identified through various chemical naming systems and identifiers as presented in the following table:

IdentifierValue
CAS Number77185-71-8
IUPAC Name6-bromo-2-phenyl-1H-indole
Molecular FormulaC14H10BrN
Molecular Weight272.14 g/mol
InChIInChI=1S/C14H10BrN/c15-12-7-6-11-8-13(16-14(11)9-12)10-4-2-1-3-5-10/h1-9,16H
InChIKeyOEGOKUSDZLQDQW-UHFFFAOYSA-N
SMILESC1=CC=C(C=C1)C2=CC3=C(N2)C=C(C=C3)Br

Table 1: Chemical identifiers for 6-bromo-2-phenyl-1H-indole

Physical and Chemical Properties

Fundamental Properties

6-bromo-2-phenyl-1H-indole belongs to the indole family, a well-studied class of heterocyclic compounds known for their diverse biological activities. The physical and chemical properties of 6-bromo-2-phenyl-1H-indole are influenced by its unique structural features, particularly the bromine substituent and the phenyl group.

ConcentrationVolume of Solvent Required for Different Amounts
1 mg
1 mM3.6746 mL
5 mM0.7349 mL
10 mM0.3675 mL

Table 2: Stock solution preparation guide for 6-bromo-2-phenyl-1H-indole

For optimal preparation, it is recommended to select an appropriate solvent based on the compound's solubility characteristics. To enhance solubility, heating the solution to 37°C followed by ultrasonic bath treatment may be beneficial .

Synthesis and Preparation Methods

Hazard StatementDescription
H302Harmful if swallowed
H315Causes skin irritation
H319Causes serious eye irritation
H332Harmful if inhaled
H335May cause respiratory irritation

Table 3: Hazard classifications for 6-bromo-2-phenyl-1H-indole

Precautionary StatementDescription
P280Wear protective gloves/protective clothing/eye protection/face protection
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing
P310Immediately call a POISON CENTER or doctor/physician

Table 4: Recommended safety precautions when handling 6-bromo-2-phenyl-1H-indole

Additional standard laboratory safety practices should be followed, including working in well-ventilated areas, avoiding inhalation of dust or vapors, and implementing proper waste disposal procedures according to local regulations.

Applications in Research and Development

Structure-Activity Considerations

The specific substitution pattern of 6-bromo-2-phenyl-1H-indole contributes to its potential utility in various applications:

  • The bromine atom at the 6-position provides a reactive site for further functionalization through various cross-coupling reactions (Suzuki, Negishi, Stille, etc.)

  • The phenyl group at the 2-position affects the electronic properties of the indole system and may contribute to specific binding interactions in biological systems

  • The indole N-H can serve as both a hydrogen bond donor and a site for further derivatization

These structural features make 6-bromo-2-phenyl-1H-indole a versatile synthetic building block with potential applications across multiple research domains.

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